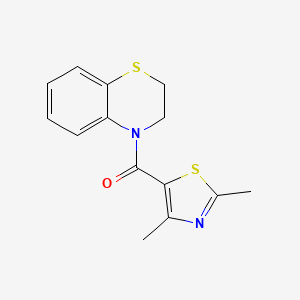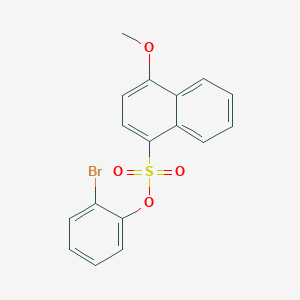
(2-Bromophenyl) 4-methoxynaphthalene-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Bromophenyl) 4-methoxynaphthalene-1-sulfonate is an organic compound that features a bromophenyl group attached to a methoxynaphthalene sulfonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromophenyl) 4-methoxynaphthalene-1-sulfonate typically involves the reaction of 2-bromophenol with 4-methoxynaphthalene-1-sulfonyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
(2-Bromophenyl) 4-methoxynaphthalene-1-sulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 2-bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The sulfonate group can be reduced to a sulfonic acid or a sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, sodium thiolate, and primary amines. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid are commonly used oxidizing agents.
Reduction Reactions: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF) is a common reducing agent.
Major Products Formed
Substitution Reactions: Products include azido, thiol, or amino derivatives of the original compound.
Oxidation Reactions: Products include hydroxylated derivatives.
Reduction Reactions: Products include sulfonic acids or sulfides.
科学研究应用
(2-Bromophenyl) 4-methoxynaphthalene-1-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions. Its bromophenyl group can act as a probe for binding studies.
Industry: It can be used in the production of specialty chemicals, dyes, and polymers. Its sulfonate group makes it useful in the formulation of detergents and surfactants.
作用机制
The mechanism by which (2-Bromophenyl) 4-methoxynaphthalene-1-sulfonate exerts its effects depends on its interaction with molecular targets. The bromophenyl group can engage in halogen bonding with electron-rich sites on proteins or enzymes, potentially inhibiting their activity. The methoxynaphthalene moiety can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target. The sulfonate group can enhance the compound’s solubility in aqueous environments, facilitating its transport and distribution within biological systems.
相似化合物的比较
Similar Compounds
(2-Bromophenyl) 4-methoxynaphthalene: Lacks the sulfonate group, making it less soluble in water but potentially more lipophilic.
(2-Bromophenyl) 4-hydroxynaphthalene-1-sulfonate: The hydroxyl group can form stronger hydrogen bonds compared to the methoxy group, potentially altering its binding affinity and specificity.
(2-Chlorophenyl) 4-methoxynaphthalene-1-sulfonate: The chlorine atom is less reactive than bromine, which may affect the compound’s reactivity in substitution reactions.
Uniqueness
(2-Bromophenyl) 4-methoxynaphthalene-1-sulfonate is unique due to the combination of its bromophenyl, methoxynaphthalene, and sulfonate groups. This combination imparts distinct chemical and physical properties, such as solubility, reactivity, and binding affinity, making it a valuable compound in various fields of research.
属性
IUPAC Name |
(2-bromophenyl) 4-methoxynaphthalene-1-sulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrO4S/c1-21-15-10-11-17(13-7-3-2-6-12(13)15)23(19,20)22-16-9-5-4-8-14(16)18/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDNIPBWVAWGOCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
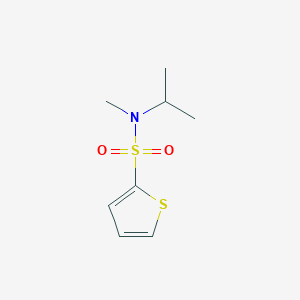
![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]pyridine-2-carboxamide](/img/structure/B7613363.png)
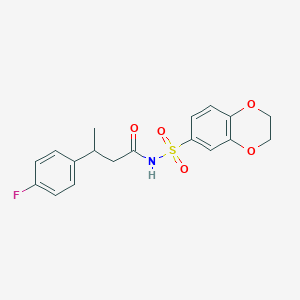
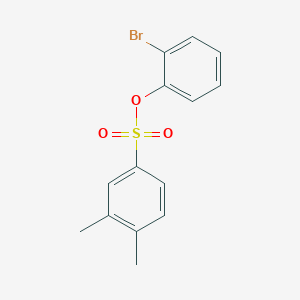
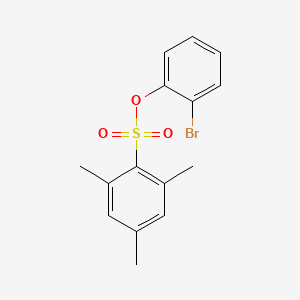
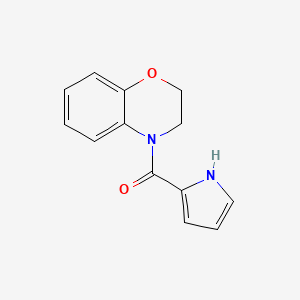
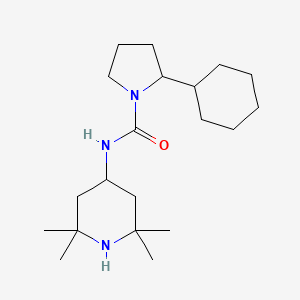
![cyclopropyl-[4-[(2S)-pyrrolidine-2-carbonyl]piperazin-1-yl]methanone;hydrochloride](/img/structure/B7613416.png)

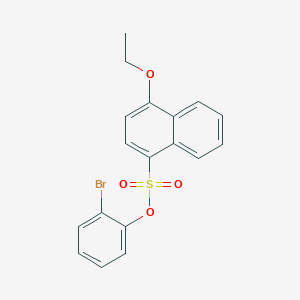
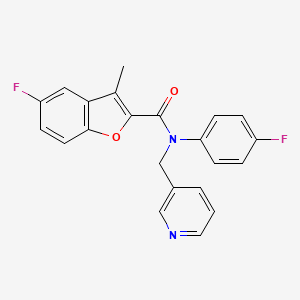
![N-[(4-methoxy-3-methylphenyl)methyl]-N-methylmethanesulfonamide](/img/structure/B7613441.png)
![1-(furan-2-carbonyl)-N-[3-(1-methyltetrazol-5-yl)phenyl]piperidine-2-carboxamide](/img/structure/B7613446.png)
